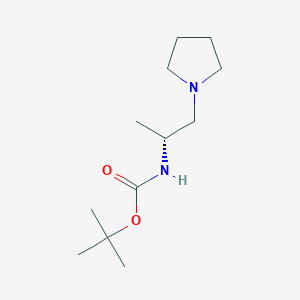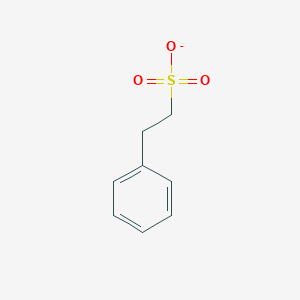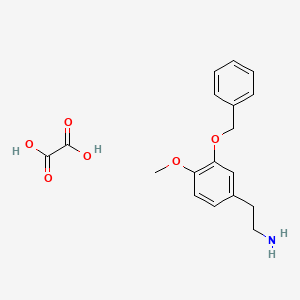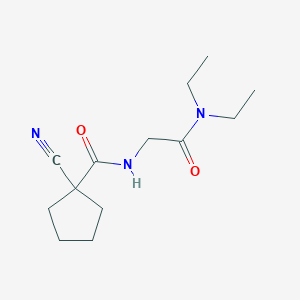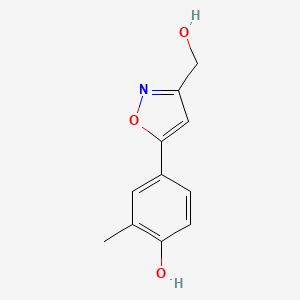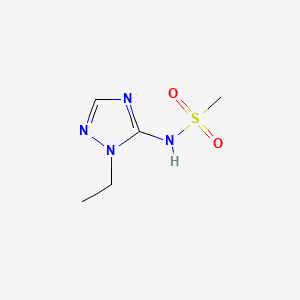
n-(1-Ethyl-1h-1,2,4-triazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a methanesulfonamide group. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile employed .
科学研究应用
N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and photostabilizers
作用机制
The mechanism of action of N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
Uniqueness
N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other triazole derivatives .
属性
分子式 |
C5H10N4O2S |
|---|---|
分子量 |
190.23 g/mol |
IUPAC 名称 |
N-(2-ethyl-1,2,4-triazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c1-3-9-5(6-4-7-9)8-12(2,10)11/h4H,3H2,1-2H3,(H,6,7,8) |
InChI 键 |
URASONMYRZWCHH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC=N1)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


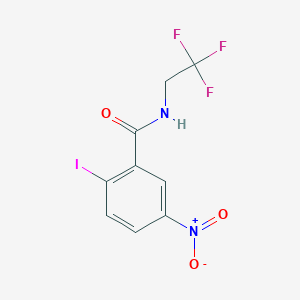
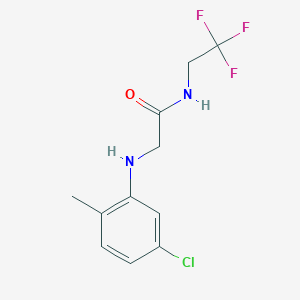
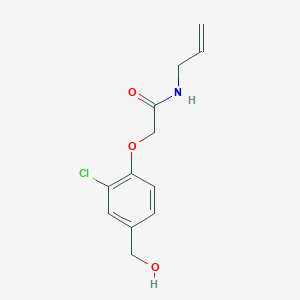
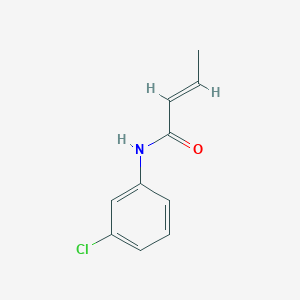
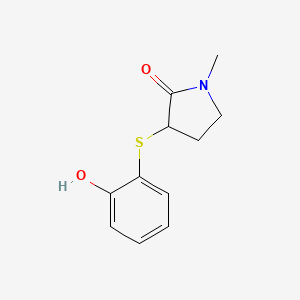
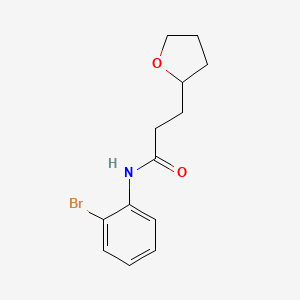
![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
